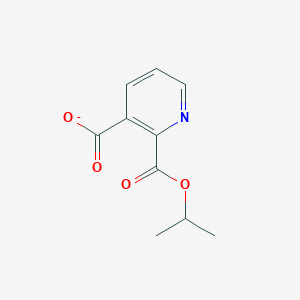

![molecular formula C31H39N2O6S2.Na B1149243 Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate CAS No. 120724-84-7](/img/structure/B1149243.png)

Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The introduction of sulfonate-containing compounds often focuses on their synthesis and application due to their unique properties, such as solubility and reactivity. Sulfonate groups confer water solubility and can significantly affect the thermal and mechanical properties of polymers or small molecules.

Synthesis Analysis

The synthesis of ion-containing polymers like poly(1,4-butylene isophthalate) with sodium sulfonate groups involves reactions with dimethyl isophthalate and sulfonate-containing monomers, resulting in polymers with varied sulfonate content, which affects their solubility and thermal properties (Pilati et al., 1993).

Molecular Structure Analysis

The molecular structure of sulfonate-containing compounds can be characterized using techniques such as FT-IR, NMR, and elemental analysis, providing insights into their complex structures and the positioning of sulfonate groups, which are crucial for their properties and reactivity (Deng Guang-x, 2015).

Chemical Reactions and Properties

The chemical reactivity of sulfonate esters and their derivatives in reactions such as solvolysis can reveal insights into the mechanisms and the influence of sulfonate groups on reaction outcomes (Nyquist et al., 1992). Additionally, the synthesis of sulfonate derivatives showcases their potential for forming a variety of chemically active compounds (Fadda et al., 2016).

Physical Properties Analysis

The introduction of sulfonate groups into polymers or small molecules can significantly affect their solubility in water and organic solvents, as well as their thermal properties. The solubility is particularly influenced by the sulfonate content and the presence of other functional groups (Pilati et al., 1993).

Chemical Properties Analysis

Sulfonate groups influence the chemical properties of compounds, including their reactivity, stability, and interactions with other molecules. The effects of sulfonate groups on the glass transition temperature, crystallization behavior, and thermal stability of polymers highlight the complex interplay between molecular structure and chemical properties (Pilati et al., 1993).

Applications De Recherche Scientifique

Molecular Structure Studies

A study modeled the molecular properties of a new substance similar to Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate, focusing on its maximum absorption in the near-IR region. This study provides insights into the electronic absorption spectrum and molecular structure through UV, IR, and PMR spectra analysis (Shahab, Almodarresiyeh, Kumar, & Darroudi, 2015).

Cancer Detection

A novel water-soluble near-infrared dye, structurally similar to the subject compound, was synthesized for potential use in cancer detection. This dye demonstrated an increased quantum yield and stability, making it suitable for labeling peptides and in vivo optical imaging for molecular-based beacons in cancer detection (Pham, Medarova, & Moore, 2005).

Antimicrobial Activity

Research on sulfonate derivatives, including quaternary ammonium salts structurally related to the compound , has shown significant antimicrobial and antifungal activities. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Polymer Synthesis

A study on poly(4-anilino-1-butanesulfonic acid) sodium salt, which is closely related to the sodium sulfonate compound, showed its application in the synthesis of water-soluble polymers with high redox cyclability. This has implications for the development of advanced materials with enhanced electrochemical properties (Kim, Lee, Moon, Lee, & Rhee, 1994).

Sleep Aid Research

A new melatonin sulfonate derivative, structurally similar to the compound , was developed to address the solubility challenges of natural melatonin. This derivative exhibits higher water solubility and lower cytotoxicity, while retaining the sleep aid function, highlighting its potential in sleep aid drug development (Zhang, Yan, Tian, Li, Wang, Li, Li, Li, & Wu, 2020).

Surface Activity Studies

Research on anionic Gemini surfactants derived from cyanuric chloride, which includes compounds similar to the sodium sulfonate compound, demonstrated their surface activity and application properties. This has relevance in the development of surfactants with specific application properties like excellent wetting ability (Hu, Zhu, Wang, & Cao, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O6S2.Na/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39;/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQIZSUJAUKSIJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N2NaO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 72395252 | |

CAS RN |

120724-84-7 |

Source

|

| Record name | 2-[3-[3,3-Dimethyl-1-(4-sulfobutyl)-1,3-dihydro-indol-2-ylidene]-propenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

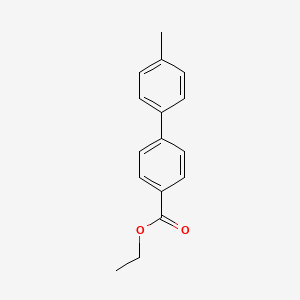

![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)

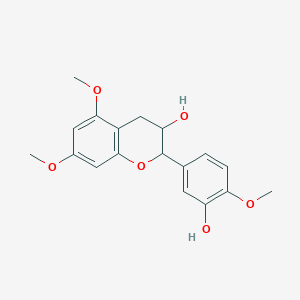

![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)